Dichloro(1,5-cyclooctadiene)ruthenium(II)

描述

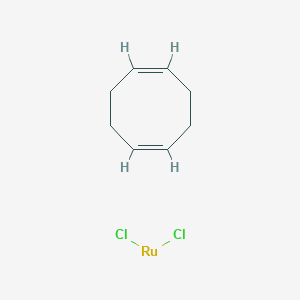

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

50982-12-2 |

|---|---|

分子式 |

C8H12Cl2Ru |

分子量 |

280.2 g/mol |

IUPAC 名称 |

(5Z)-cycloocta-1,5-diene;dichlororuthenium |

InChI |

InChI=1S/C8H12.2ClH.Ru/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7?;;; |

InChI 键 |

DMRVBCXRFYZCPR-PGUQZTAYSA-L |

手性 SMILES |

C1C/C=C\CCC=C1.Cl[Ru]Cl |

规范 SMILES |

C1CC=CCCC=C1.Cl[Ru]Cl |

Pictograms |

Irritant |

同义词 |

Dichloro(1,5-cyclooctadiene)-ruthenium; 1,5-Cyclooctadiene, Ruthenium Complex; _x000B_(1,5-Cyclooctadiene)ruthenium(II) Chloride Polymer; 1,5-Cyclooctadienedichlororuthenium; Cyclooctadieneruthenium Dichloride; Dichloro(1,5-cyclooctadiene)ruthenium; Dichlo |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of Dichloro 1,5 Cyclooctadiene Ruthenium Ii

Established Synthetic Pathways for [RuCl₂(COD)]ₓ

The most common and direct method for synthesizing the polymeric [RuCl₂(COD)]ₓ complex involves the reaction of a hydrated ruthenium(III) chloride salt with 1,5-cyclooctadiene (B75094).

Direct Reaction of Ruthenium Trichloride Hydrate with 1,5-Cyclooctadiene

The standard laboratory-scale synthesis of [RuCl₂(COD)]ₓ is achieved through the direct reaction of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) with 1,5-cyclooctadiene (COD). The reaction is typically carried out in an alcohol solvent, most commonly ethanol, under reflux conditions. In this process, Ru(III) is reduced to Ru(II) while the diene coordinates to the metal center, resulting in the precipitation of the brown, polymeric [RuCl₂(COD)]ₓ complex. thieme-connect.dechemicalbook.com This method is widely used due to the commercial availability of the starting materials. chemicalbook.com

Optimization of Synthesis Parameters and Yield Enhancement

The efficiency of the direct synthesis can be influenced by several parameters. Due to the low solubility of the resulting polymeric product, the reaction can be slow. core.ac.uk To achieve high yields, the mixture is typically refluxed for several hours. thieme-connect.de Physical processing of the materials can also enhance reactivity; for instance, grinding the insoluble [RuCl₂(COD)]ₓ precursor has been shown to increase the reaction rate and yield in subsequent derivatization reactions by increasing the available surface area. researchgate.net The choice of solvent and maintaining appropriate reaction temperatures are crucial for maximizing the precipitation of the desired product and minimizing side reactions.

Advanced Precursor Synthesis and Derivatization

While the direct synthesis from ruthenium trichloride is prevalent, alternative pathways and methods for derivatization have been developed to improve efficiency or to access more reactive monomeric intermediates.

Preparation from Mixed Ammonium Ruthenium (Oxide) Chlorides

An alternative synthetic route has been developed that bypasses the use of ruthenium metal and its subsequent conversion to RuCl₃·xH₂O. researchgate.net This pathway begins with mixed ammonium ruthenium (oxide) chlorides (ARC). The process involves two main steps:

Hydrothermal treatment of ARC with concentrated hydrochloric acid (HCl) to produce ammonium hexachlororuthenate ((NH₄)₂RuCl₆) in yields up to 94%. researchgate.net

The subsequent reaction of (NH₄)₂RuCl₆ with 1,5-cyclooctadiene in ethanol, in the presence of one equivalent of iron(II) chloride (FeCl₂), affords the desired [RuCl₂(COD)]ₓ polymer in yields as high as 89%. researchgate.net

Synthesis of Monomeric Acetonitrile (B52724) Adducts, e.g., [RuCl₂(cod)(NCMe)₂]

The polymeric nature and poor solubility of [RuCl₂(COD)]ₓ often necessitate harsh reaction conditions and long reaction times for its use as a synthetic precursor. core.ac.uk To overcome this, the polymer is often converted into more soluble and reactive monomeric adducts. A prominent example is the synthesis of bis(acetonitrile)dichloro(1,5-cyclooctadiene)ruthenium(II), [RuCl₂(cod)(NCMe)₂]. This is achieved by refluxing a suspension of the [RuCl₂(COD)]ₓ polymer in acetonitrile. core.ac.uk This process cleaves the chloro-bridges of the polymer, and the coordination of two acetonitrile ligands to the ruthenium center yields the monomeric complex. Improved work-up procedures have allowed for the isolation of this yellow, crystalline solid in high yields, up to 87%. researchgate.netaraid.es This acetonitrile adduct serves as a more convenient and reactive starting material for the preparation of other ruthenium(II) complexes. core.ac.ukresearchgate.netaraid.es

| Product | Starting Material | Reagents/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| [RuCl₂(COD)]ₓ | RuCl₃·xH₂O | 1,5-Cyclooctadiene, Ethanol | Reflux | High | thieme-connect.de |

| [RuCl₂(COD)]ₓ | (NH₄)₂RuCl₆ | 1,5-Cyclooctadiene, FeCl₂, Ethanol | - | up to 89% | researchgate.net |

| [RuCl₂(cod)(NCMe)₂] | [RuCl₂(COD)]ₓ | Acetonitrile | Reflux | up to 87% | researchgate.netaraid.es |

Cleavage of Polymeric Chloro-Bridges for Complex Derivatization

The primary utility of [RuCl₂(COD)]ₓ as a precursor lies in the facile cleavage of its polymeric chloro-bridges. core.ac.uk This reactivity allows it to serve as a versatile entry point into a wide range of ruthenium(II) chemistry. The reaction with coordinating ligands, such as nitriles or phosphines, breaks down the polymer into soluble, monomeric species. For example, the reaction with acetonitrile to form [RuCl₂(cod)(NCMe)₂] is a classic illustration of this principle. core.ac.ukresearchgate.net The lability of the newly coordinated ligands (e.g., acetonitrile) in the resulting monomeric complexes allows for their subsequent replacement, providing access to a vast library of ruthenium complexes for applications in catalysis and materials science. researchgate.net

Catalytic Applications of Dichloro 1,5 Cyclooctadiene Ruthenium Ii and Its Derivatives

Olefin Metathesis Reactions

Olefin metathesis is a powerful carbon-carbon bond-forming reaction, and ruthenium-based catalysts are central to its modern application due to their functional group tolerance and stability. nih.gov Dichloro(1,5-cyclooctadiene)ruthenium(II) is a common starting material for the synthesis of highly active ruthenium alkylidene complexes, such as the well-known Grubbs catalysts, which are the true initiators of the metathesis catalytic cycle. nih.govbeilstein-journals.org

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that utilizes cyclic olefins to produce polymeric materials. nih.govrsc.org Ruthenium catalysts derived from dichloro(1,5-cyclooctadiene)ruthenium(II) have demonstrated high efficiency in ROMP. nih.govnih.gov These catalysts are known for their ability to polymerize a variety of functionalized monomers. For instance, the well-defined catalyst (PCy₃)₂Cl₂Ru=CHCHCPh₂, which can be synthesized from a ruthenium(II) precursor, has been used for the ROMP of 5-substituted cyclooctenes, incorporating functionalities like alcohols, ketones, and esters into the polymer backbone. umn.edu

The catalytic behavior of different ruthenium complexes, often prepared from precursors like [RuCl₂(cod)]n, has been extensively studied in the ROMP of monomers such as 1,5-cyclooctadiene (B75094) (COD). acs.org The choice of ligands on the ruthenium center, particularly N-heterocyclic carbene (NHC) ligands, significantly influences the catalyst's activity and the properties of the resulting polymer. acs.orgmdpi.com

| Catalyst Type | Monomer | Key Findings | Reference |

|---|---|---|---|

| Ruthenium complexes with NHC ligands | 1,5-cyclooctadiene (COD) | The conformation of N-substituents on the NHC ligand influences catalytic activity. | acs.org |

| Unsymmetrical NHC-Ru complexes | Norbornene (NBE) and Cyclooctene (COE) | Achieved a high degree of alternating copolymerization, with selectivity influenced by steric interactions. | mdpi.com |

| (PCy₃)₂Cl₂Ru=CHCHCPh₂ | 5-substituted cyclooctenes | Successfully polymerized monomers with alcohol, ketone, and ester functionalities. | umn.edu |

Ring-Closing Metathesis (RCM) is an intramolecular reaction that forms cyclic alkenes from acyclic dienes, driven by the formation of a volatile small olefin like ethylene (B1197577). uwindsor.caorganic-chemistry.org This methodology is a powerful tool for the synthesis of 5- to 30-membered rings. organic-chemistry.org Ruthenium catalysts, particularly second-generation Grubbs and Hoveyda-Grubs catalysts derived from ruthenium precursors, are highly effective for RCM. organic-chemistry.orgnih.gov

The efficiency of RCM is influenced by a delicate balance of substrate and catalyst parameters. uwindsor.ca For example, in the synthesis of macrocycles, Acyclic Diene Metathesis (ADMET) can compete with RCM, but under appropriate conditions, such as high dilution, RCM can be favored to achieve quantitative yields. uwindsor.ca The choice of catalyst is crucial; for instance, in the synthesis of thienylmacrolactones, the Grubbs II catalyst demonstrated faster reaction times compared to the Grubbs I catalyst. nih.gov

| Reaction | Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Thienylmacrolactone | Grubbs I | 24 h | 74% | nih.gov |

| Grubbs II | 6 h | 86% | ||

| Cyclization of Fmoc-Tyr(All)-Tyr(All) | Hoveyda-Grubbs II | 2 days at 40 °C | Up to 79% | nih.gov |

Cross-Metathesis (CM) involves the reaction between two different olefins to form new olefin products. mdpi.combeilstein-journals.org This reaction has become a widely used method for carbon-carbon bond formation. beilstein-journals.org The development of stereoselective ruthenium catalysts has enabled control over the geometry of the newly formed double bond, which is a significant challenge in this area. nih.govmdpi.com

Derivatives of dichloro(1,5-cyclooctadiene)ruthenium(II), particularly those featuring cyclometalated structures or specific dithiolate ligands, have been developed to achieve Z-selectivity in CM reactions. mdpi.com For example, a cyclometalated ruthenium complex provided a Z-selectivity of 41% in the cross-metathesis of allylbenzene (B44316) and cis-1,4-diacetoxybutene, a notable achievement at the time. mdpi.com

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization of α,ω-dienes. nih.gov This technique is a versatile strategy for accessing a diverse range of polymers. nih.gov While standard ruthenium catalysts often produce polymers with low cis-double bond content, recent advancements have led to the development of highly stereoselective catalysts. nih.gov

For instance, in the ADMET polymerization of a carbonate monomer, standard dichloro ruthenium catalysts resulted in low cis content (9-14%). nih.gov However, the use of a specifically designed cyclometalated Ru catalyst enabled the synthesis of polymers with up to 99% cis content at room temperature. nih.gov This demonstrates the profound impact of ligand design on the derivatives of [RuCl₂(cod)]n for controlling polymer microstructure.

Dichloro(1,5-cyclooctadiene)ruthenium(II) itself is generally not active for olefin metathesis under typical conditions. Its primary role is that of a precursor or pre-catalyst. researchgate.netevitachem.com The transformation of [RuCl₂(cod)]n into a catalytically active species requires reaction with other reagents to generate a ruthenium alkylidene complex. beilstein-journals.org For example, reaction with diazo compounds or vinyl halides in the presence of phosphines can generate the active Grubbs-type initiators. beilstein-journals.org

Furthermore, derivatives of [RuCl₂(cod)]n can be designed as latent catalysts, which remain inactive until triggered by an external stimulus such as light or heat. beilstein-journals.org For example, certain sulfur-chelated ruthenium benzylidene complexes exist as a thermodynamically stable cis-dichloro isomer that is inactive. beilstein-journals.orgscilit.com Upon UV irradiation, this isomer can be converted to the active trans-dichloro form, initiating the metathesis reaction. beilstein-journals.org This allows for temporal control over the polymerization process.

Hydrogenation Chemistry

Beyond olefin metathesis, dichloro(1,5-cyclooctadiene)ruthenium(II) and its derivatives are effective catalysts for hydrogenation reactions. chemicalbook.com The polymeric compound itself is cited as a catalytic reagent for transfer hydrogenation reactions. evitachem.comchemicalbook.com In these processes, it can be used with a hydrogen source like dimethylamine (B145610) borane (B79455) to reduce a variety of functional groups, including ketones, aldehydes, imines, and alkenes. evitachem.comchemicalbook.com

The reaction of [RuCl₂(cod)]n with various ligands, such as diamines, can generate more defined precatalysts for both transfer and direct hydrogenation of ketones. researchgate.net For example, complexes of the type [RuCl₂(cod)(diamine)] have been tested and found to be effective, particularly for direct hydrogenation under H₂ pressure. researchgate.net The modification of the ligand sphere around the ruthenium center is key to tuning the catalytic activity and selectivity in these reductions.

Asymmetric Hydrogenation of Prochiral Substrates

Asymmetric hydrogenation is a powerful method for creating chiral molecules, which are of paramount importance in the pharmaceutical and fine chemical industries. Catalysts derived from dichloro(1,5-cyclooctadiene)ruthenium(II) are highly effective in converting prochiral substrates—molecules that can be converted from achiral to chiral in a single step—into enantioenriched products with high selectivity.

The reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of asymmetric catalysis. Ruthenium complexes, often combined with chiral NNP (tridentate ligands bearing two phosphorus and one nitrogen donor atoms) ligands derived from cinchona alkaloids, effectively catalyze the asymmetric hydrogenation of various aromatic and heteroaromatic ketones. These reactions can yield valuable chiral alcohols with exceptionally high enantiomeric excess (ee), in some cases reaching up to 99.9% ee. organic-chemistry.org

Similarly, the asymmetric hydrogenation of isocoumarins provides access to chiral 3-substituted 3,4-dihydroisocoumarins, which are structural motifs found in several bioactive natural products. A notable catalytic system for this transformation involves a chiral ruthenium-N-Heterocyclic Carbene (NHC)-diamine complex. mdpi.comnih.gov This system demonstrates high efficacy, affording the desired dihydroisocoumarin products in excellent enantioselectivities, often up to 99% ee. mdpi.comnih.gov This methodology has been successfully applied to the synthesis of natural products like O-methylmellein and mellein. mdpi.com

Table 1: Asymmetric Hydrogenation of Representative Ketones and Isocoumarins Data compiled from multiple research findings.

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |

| Acetophenone | Ru-NNP Complex | 1-Phenylethanol | Up to 99.9% organic-chemistry.org |

| 3-Phenylisocoumarin | Ru-NHC-Diamine | (R)-3-Phenyl-3,4-dihydroisocoumarin | 98% mdpi.comacs.org |

| 3-Hexylisocoumarin | Ru-NHC-Diamine | (R)-3-Hexyl-3,4-dihydroisocoumarin | 99% mdpi.comacs.org |

Chiral 2,3-dihydrobenzothiophene 1,1-dioxides are valuable sulfones that can serve as core structures in agrochemicals and pharmaceuticals. While iridium and rhodium-based catalysts are also used for their synthesis, ruthenium complexes have proven effective in the asymmetric hydrogenation of the parent benzothiophene (B83047) heterocycles. researchgate.net An efficient strategy employs ruthenium-N-heterocyclic carbene (NHC) catalysts for the hydrogenation of substituted thiophenes and benzothiophenes. This approach provides a direct route to enantiomerically pure 2,3-dihydrobenzothiophenes and their corresponding sulfones after oxidation.

Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Benzothiophene Derivatives Illustrative examples based on reported methodologies.

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |

| 2-Methylbenzothiophene | Ru-NHC Complex | (R)-2-Methyl-2,3-dihydrobenzothiophene | High |

| 3-Phenylbenzothiophene | Ru-NHC Complex | (S)-3-Phenyl-2,3-dihydrobenzothiophene | High |

The direct asymmetric hydrogenation of unprotected prochiral allylamines presents a challenge due to unwanted side reactions like hydrogenolysis of the C–N bond. A novel methodology leverages carbon dioxide (CO₂) to reversibly protect the amine functionality, thereby suppressing these side reactions. In this approach, CO₂ acts as a temporary protecting group, enhancing both the yield and selectivity of the hydrogenation. While studies have shown that Rh-based catalysts can offer higher conversion and enantioselectivity in some cases, Ru-BINAP based catalysts have also been explored for this transformation. The reaction can achieve complete conversion of the allylamine (B125299) substrate, with enantiomeric excesses reaching up to 82%. This CO₂-assisted method represents a greener and more efficient strategy for producing valuable chiral amines.

Table 3: CO₂-Assisted Asymmetric Hydrogenation of a Prochiral Allylamine Based on a study of 2-arylprop-2-en-1-amines.

| Substrate | Catalyst System | Key Additive | Product | Enantiomeric Excess (ee) |

| 2-(4-ethoxyphenyl)prop-2-en-1-amine | Rh-based catASium® | CO₂, Base | Chiral 2-(4-ethoxyphenyl)propan-1-amine | 82% |

Transfer Hydrogenation Reactions

Transfer hydrogenation is an alternative reduction method that uses organic molecules like isopropanol (B130326) or formic acid as the hydrogen source, avoiding the need for high-pressure gaseous hydrogen. Ruthenium complexes derived from dichloro(1,5-cyclooctadiene)ruthenium(II) are among the most effective catalysts for these reactions.

Ruthenium catalysts exhibit broad applicability in the transfer hydrogenation of a wide range of functional groups.

Ketones and Aldehydes : The reduction of ketones and aldehydes to their corresponding alcohols is efficiently catalyzed by various ruthenium complexes. Noyori–Ikariya-type catalysts are particularly effective for the asymmetric transfer hydrogenation (ATH) of challenging ketone substrates.

Imines : Prochiral imines can be reduced to valuable chiral amines via ruthenium-catalyzed transfer hydrogenation, often using isopropanol as the hydrogen donor. The reaction is highly efficient, with some catalytic systems achieving turnover frequencies of over 800 per hour.

Nitriles : The selective transfer hydrogenation of nitriles to primary amines can be achieved using homogeneous ruthenium catalysts. The choice of hydrogen donor is crucial; for instance, 2-butanol (B46777) has been shown to be essential for the selective reduction of aromatic, heteroaromatic, and aliphatic nitriles with certain Ru/phosphine (B1218219) systems. Other systems use isopropanol as both the solvent and hydrogen source in a continuous flow process.

Nitroarenes : Half-sandwich ruthenium complexes have demonstrated high activity for the catalytic hydrogenation of nitroarenes to anilines using molecular H₂, showcasing the versatility of these catalysts in related reduction chemistries.

Alkenes : The transfer hydrogenation of alkenes (olefins) is also catalyzed by ruthenium complexes. organic-chemistry.org For activated alkenes, such as those conjugated to esters or amides, the reduction of C=C bonds proceeds effectively. organic-chemistry.org

Oximes : While ruthenium catalysts are used in reactions involving oximes, such as their rearrangement to amides, their application in the direct transfer hydrogenation of oximes to amines is less commonly reported compared to the other functional groups listed. mdpi.com

Table 4: Scope of Ruthenium-Catalyzed Transfer Hydrogenation Summary of reducible functional groups.

| Functional Group | Hydrogen Donor | Product |

| Ketone/Aldehyde | Isopropanol, Formic Acid | Alcohol |

| Imine | Isopropanol | Amine |

| Nitrile | 2-Butanol, Isopropanol | Primary Amine |

| Alkene (Olefin) | Isopropanol | Alkane organic-chemistry.org |

Electrocatalytic alcohol oxidation, the reverse of transfer hydrogenation, is a key reaction for fuel cells and electrosynthesis. Ruthenium transfer hydrogenation catalysts can be repurposed for this process. When adsorbed onto an electrode surface, these complexes become active electrocatalysts for the oxidation of alcohols. For example, specific ruthenium complexes have been used for the electrooxidation of isopropanol to acetone (B3395972) with fast turnover frequencies (up to 4.8 s⁻¹) and high Faradaic efficiency (94 ± 5%). Other systems using amino alcohol ligated ruthenium complexes can mediate the four-electron oxidation of methanol (B129727) to formate. This application highlights the reversible nature of the catalytic cycle and the potential of these ruthenium complexes in energy conversion technologies.

Carbon-Heteroatom Bond Forming Reactions

Amide Bond Formation via Dehydrogenative Coupling

The formation of amide bonds through the dehydrogenative coupling of alcohols and amines represents an environmentally benign and atom-economical approach, with water being the sole byproduct. Dichloro(1,5-cyclooctadiene)ruthenium(II) serves as a versatile precursor for catalytic systems that facilitate this transformation. Typically, an active catalytic species is generated in situ from the ruthenium precursor in the presence of ligands such as N-heterocyclic carbenes (NHCs) and phosphines. nih.gov

This catalytic method enables the direct coupling of primary alcohols with primary alkylamines to yield the corresponding secondary amides in good yields. The reaction proceeds with the liberation of two molecules of dihydrogen. nih.gov The proposed catalytic cycle involves the coordination of both an intermediate aldehyde, formed from the alcohol, and a hemiaminal to the ruthenium center. nih.gov This process avoids the use of stoichiometric activating agents and harsh reaction conditions often associated with traditional amide synthesis.

The efficiency of these ruthenium-based catalysts has been demonstrated in various studies, highlighting their potential for cleaner and more sustainable chemical manufacturing. The reaction is a testament to the utility of dichloro(1,5-cyclooctadiene)ruthenium(II) as a starting material for generating highly active catalysts for important organic transformations. rsc.org

| Reactants | Catalyst System | Product | Key Features |

| Primary Alcohol, Primary Alkylamine | Dichloro(1,5-cyclooctadiene)ruthenium(II) precursor, NHC, Phosphine | Secondary Amide | Atom-economical, environmentally friendly, liberation of H₂ |

Synthesis of Nitrogen-Containing Heterocycles (e.g., 4-Aminopyrimidines, Isoindolinones)

Dichloro(1,5-cyclooctadiene)ruthenium(II) and its derivatives have proven to be effective catalysts in the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science.

Synthesis of Isoindolinones

Ruthenium-catalyzed reactions have emerged as a powerful tool for constructing the isoindolinone core. One notable method involves the cyclization of N-substituted benzamides with allylic alcohols. In this process, a ruthenium catalyst, in conjunction with additives like silver hexafluoroantimonate (AgSbF₆) and copper(II) acetate (B1210297) (Cu(OAc)₂·H₂O), facilitates the reaction to afford 3-substituted isoindolinones in good to excellent yields. rsc.orgrsc.org Mechanistic studies suggest the involvement of a five-membered ruthenacycle intermediate. rsc.orgrsc.org

Another innovative approach is the ruthenium-catalyzed [2+2+2] cyclotrimerization of amide-tethered diynes with monosubstituted alkynes. This method, often employing a (cyclooctadiene)(pentamethylcyclopentadiene)ruthenium chloride ([Cp*RuCl(cod)]) catalyst, allows for the regioselective synthesis of polysubstituted isoindolinones. nih.gov The reaction demonstrates good functional group tolerance and can be performed in environmentally benign solvents. nih.gov

Furthermore, a sustainable strategy for isoindolinone synthesis involves the merger of C-H activation and the strain-release of 1,2-oxazetidines. organic-chemistry.orgacs.org This ruthenium-catalyzed process utilizes readily available benzoic acids and avoids the need for harsh oxidants and high temperatures, offering a practical alternative to conventional methods. organic-chemistry.orgacs.org

Synthesis of 4-Aminopyrimidines

While direct synthesis of 4-aminopyrimidines using dichloro(1,5-cyclooctadiene)ruthenium(II) is not extensively documented in the provided context, related ruthenium complexes have been shown to catalyze the multicomponent synthesis of highly substituted pyrimidines. These reactions can proceed from amidines and alcohols, indicating the potential for ruthenium catalysis to be applied to the synthesis of pyrimidine (B1678525) derivatives. rsc.org

| Heterocycle | Synthetic Strategy | Ruthenium Catalyst System | Key Features |

| Isoindolinones | Cyclization of N-substituted benzamides with allylic alcohols | Ruthenium catalyst, AgSbF₆, Cu(OAc)₂·H₂O | Good to excellent yields, diverse substituents. rsc.orgrsc.org |

| Isoindolinones | Alkyne cyclotrimerization of amide-tethered diynes | [Cp*RuCl(cod)] | High regioselectivity, moisture tolerant. nih.gov |

| Isoindolinones | C-H activation and strain-release of 1,2-oxazetidines | [{Ru(p-cymene)Cl₂}₂] | Sustainable, avoids harsh oxidants. organic-chemistry.orgacs.org |

Carbon-Carbon Bond Forming Reactions Beyond Metathesis

C-H Activation Processes

Ruthenium(II) catalysis has emerged as a powerful tool for the late-stage diversification of peptides through selective C-H activation, offering a step-economical alternative to traditional cross-coupling methods that often require pre-functionalization. nih.govlookchem.comresearchgate.net This approach utilizes versatile ruthenium(II) carboxylate catalysts, which can be derived from dichloro(1,5-cyclooctadiene)ruthenium(II), to achieve chemoselective C-H arylation of α- and β-amino acids and peptides. nih.govlookchem.com

A key advantage of this methodology is its bioorthogonal nature, allowing for the modification of complex biomolecules in a highly selective manner. The ligand-accelerated C-H activation strategy has proven to be water-tolerant and proceeds under racemization-free conditions, which is crucial for maintaining the stereochemical integrity of peptides. nih.govlookchem.com This has enabled direct fluorescence labeling and various modes of peptide ligation with excellent positional selectivity. nih.govlookchem.com

The synthetic utility of this approach is further highlighted by its application in twofold C-H arylations, facilitating the assembly of complex artificial peptides. nih.govlookchem.comresearchgate.net This multicatalytic C-H activation manifold demonstrates the potential of ruthenium catalysis for creating structurally diverse peptides with novel functionalities.

| Application | Catalytic Strategy | Key Features |

| Late-stage peptide diversification | Ruthenium(II)-catalyzed C-H arylation | Bioorthogonal, water-tolerant, racemization-free, chemoselective. nih.govlookchem.com |

| Fluorescence labeling of peptides | Ligand-accelerated C-H activation | Direct labeling with high positional selectivity. nih.govlookchem.com |

| Assembly of artificial peptides | Twofold C-H arylations | Complexity-increasing synthesis of non-natural peptides. nih.govlookchem.comresearchgate.net |

The introduction of fluorinated methyl groups into aromatic systems is of significant interest in medicinal chemistry due to their ability to modulate the physicochemical properties of drug candidates. Ruthenium(II) catalysis has been successfully employed for the meta-selective C-H mono- and difluoromethylation of arenes bearing directing groups. This remote C-H functionalization is achieved through the cooperative action of phosphine and carboxylate ligands in the ruthenium catalytic system.

This strategy allows for the direct installation of -CH₂F and -CHF₂ groups at the meta position of a directing group on an aromatic ring, a transformation that is challenging to achieve through classical electrophilic aromatic substitution. The reaction exhibits a broad substrate scope, making it a valuable tool for the late-stage functionalization of complex molecules. This facile C-H cleavage and subsequent fluoromethylation provide a direct and efficient route to valuable fluorinated compounds.

Cross-Coupling Methodologies

Dichloro(1,5-cyclooctadiene)ruthenium(II), often denoted as [RuCl₂(cod)]n, serves as a highly effective precatalyst for a variety of cross-coupling reactions. Its utility is particularly evident in the formation of carbon-nitrogen (C-N) bonds through dehydrogenative coupling, an atom-economic and environmentally conscious alternative to traditional methods.

A notable application is the in situ generation of N-heterocyclic carbene (NHC)/ruthenium catalytic systems for the amidation of alcohols and amines. mdpi.com By combining [RuCl₂(cod)]n with specific NHC precursors, highly active catalysts are formed that facilitate the direct synthesis of amides, including sterically hindered variants. mdpi.com The labile nature of the cyclooctadiene (cod) ligand is thought to facilitate its substitution by multiple NHC ligands, generating versatile and active catalytic species. mdpi.com This methodology has been successfully applied to a broad range of substrates with catalyst loadings as low as 0.25 mol%. mdpi.com

Research has demonstrated the efficacy of an optimized system using [RuCl₂(cod)]n with a benzimidazole-based NHC precursor (L4) and cesium carbonate (Cs₂CO₃) as a mild base for the dehydrogenative amidation of various alcohols and amines. mdpi.com The findings from the coupling of representative substrates are detailed below.

Table 1: Dehydrogenative Amidation of Alcohols and Amines Using an In Situ [RuCl₂(cod)]n/NHC Catalyst System

| Entry | Alcohol | Amine | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl alcohol | Benzylamine | N-Benzylbenzamide | 98 |

| 2 | 4-Methylbenzyl alcohol | Benzylamine | N-Benzyl-4-methylbenzamide | 99 |

| 3 | 4-Methoxybenzyl alcohol | Benzylamine | N-Benzyl-4-methoxybenzamide | 99 |

| 4 | 4-Chlorobenzyl alcohol | Benzylamine | N-Benzyl-4-chlorobenzamide | 82 |

| 5 | 1-Phenylethanol | Benzylamine | N-Benzyl-2-phenylacetamide | 72 |

| 6 | Benzyl alcohol | 4-Methylbenzylamine | 4-Methyl-N-(phenylmethyl)benzamide | 99 |

| 7 | Benzyl alcohol | 4-Chlorobenzylamine | 4-Chloro-N-(phenylmethyl)benzamide | 85 |

Diels-Alder Cycloadditions

Derivatives of dichloro(1,5-cyclooctadiene)ruthenium(II) have emerged as powerful catalysts for mediating Diels-Alder cycloaddition reactions, a fundamental tool for the construction of six-membered ring systems. These ruthenium-based catalysts can act as Lewis acids to activate dienophiles, facilitating the [4+2] cycloaddition with high efficiency and stereoselectivity.

One significant area of application is in asymmetric Diels-Alder reactions. Chiral cationic ruthenium complexes derived from precursors like [RuCl₂(cod)]n can induce high levels of enantioselectivity. For instance, the complex [Ru(Cp)(R,R-BIPHOP-F)(acetone)][SbF₆] has been successfully employed as a catalyst for reactions between various dienes and α,β-unsaturated ketones. This system consistently yields cycloaddition products in good yields (50-90%) and with high enantioselectivities, reaching up to 96% ee. The catalyst has proven effective for a range of substrates, including cyclopentadiene, isoprene, and methyl vinyl ketone.

Table 2: Asymmetric Diels-Alder Reactions Catalyzed by a Chiral Ruthenium Complex

| Diene | Dienophile | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| Cyclopentadiene | Methyl vinyl ketone | 85 | 85 |

| Cyclopentadiene | Ethyl vinyl ketone | 86 | 94 |

| Cyclopentadiene | Divinyl ketone | 82 | 96 |

| Isoprene | Ethyl vinyl ketone | 90 | 92 |

Furthermore, ruthenium derivatives are active in catalyzing formal [2+2+2] cycloadditions, such as the Bis-Homo-Diels-Alder reaction. The commercially available complex, (Pentamethylcyclopentadienyl)ruthenium(II) chloride 1,5-cyclooctadiene complex (Cp*RuCl(COD)), has been identified as an effective catalyst for the reaction between 1,5-cyclooctadiene and various alkynes. tcichemicals.com This process provides access to complex polycyclic structures in moderate to good yields. tcichemicals.com The reactivity in these cycloadditions is sensitive to the electronic properties of the alkyne substituent, with electron-donating groups, particularly hydroxyl groups, enhancing the reaction rate and yield. tcichemicals.com

Table 3: Bis-Homo-Diels-Alder Cycloaddition of Alkynes with 1,5-Cyclooctadiene

| Alkyne | Product Yield (%) |

|---|---|

| 2-Propyn-1-ol | 92 |

| 2-Butyne-1,4-diol | 85 |

| Phenylacetylene | 65 |

| Diphenylacetylene | 55 |

Polymerization of Various Monomers

The polymeric compound [RuCl₂(cod)]n and its direct derivatives are recognized as versatile precursors for synthesizing more complex ruthenium catalysts, including those active in various polymerization reactions. While extensively modified derivatives like Grubbs' catalysts are famous for ring-opening metathesis polymerization (ROMP), systems more closely related to the parent compound also exhibit catalytic activity in polymerization-related transformations.

For example, the acetonitrile (B52724) derivative, bis(acetonitrile)dichloro(η⁴-1,5-cyclooctadiene)ruthenium(II) or RuCl₂(MeCN)₂(cod), forms a catalytic system with methylaluminoxane (B55162) (MAO) or ethylaluminium dichloride (Et₂AlCl) that is active in the codimerization of ethylene and styrene. researchgate.net The primary product of this reaction is 3-phenyl-1-butene. researchgate.net Notably, the reaction also produces a byproduct, 1,3-diphenyl-1-butene, which is subsequently converted to the main product, 3-phenyl-1-butene. This conversion is proposed to occur via a ruthenium-catalyzed metathesis reaction between the byproduct and ethylene, highlighting the metathetic activity of catalysts derived from the [RuCl₂(cod)]n precursor. researchgate.net

Table 4: Catalytic Performance in Styrene Hydrovinylation

| Co-catalyst | Styrene Conversion (%) | Selectivity for 3-phenyl-1-butene (%) | Reaction Time |

|---|---|---|---|

| Et₂AlCl | 100 | 71 (initially) | 30 min |

Mechanistic Insights into Dichloro 1,5 Cyclooctadiene Ruthenium Ii Catalysis

Fundamental Principles of Ruthenium Coordination and Activation

Dichloro(1,5-cyclooctadiene)ruthenium(II), often abbreviated as [RuCl₂(cod)]ₙ, is a versatile catalyst precursor in a multitude of organic transformations. Its catalytic activity is fundamentally rooted in the coordination chemistry of the ruthenium(II) center. The complex features a ruthenium atom in the +2 oxidation state, coordinated to two chloride ligands and one 1,5-cyclooctadiene (B75094) (COD) ligand, which acts as a bidentate ligand through its double bonds. In the solid state, it often exists as a polymeric chain, which needs to be broken down into monomeric or oligomeric species to exhibit catalytic activity in solution.

The activation of this precursor complex typically involves the modification of the ruthenium coordination sphere. This can be achieved through several key processes:

Ligand Substitution: The chloride and/or the COD ligands can be replaced by other ligands, such as phosphines, N-heterocyclic carbenes (NHCs), amines, or even solvent molecules. This substitution is a critical step in generating the catalytically active species.

Oxidation or Reduction: The ruthenium center can be oxidized to higher oxidation states (e.g., Ru(IV)) or reduced to lower oxidation states (e.g., Ru(0)), depending on the reaction conditions and substrates involved. nih.gov

Formation of Coordinatively Unsaturated Species: Dissociation of a ligand can create a vacant coordination site on the ruthenium center, allowing for the coordination of a substrate molecule and initiating the catalytic cycle.

The coordination of different ligands to the ruthenium center can modulate its electronic and steric properties, thereby fine-tuning the reactivity and selectivity of the resulting catalyst. For instance, the introduction of bulky phosphine (B1218219) ligands can create a sterically hindered environment around the metal, influencing the regioselectivity of a reaction. Similarly, the electronic properties of the ligands can affect the electron density at the ruthenium center, impacting its ability to activate substrates.

Key Intermediates and Catalytic Cycles

The precursor [RuCl₂(cod)]ₙ is not typically the catalytically active species itself. It serves as a convenient starting material for the in situ or ex situ generation of the true catalyst. The nature of the active species formed is highly dependent on the specific reaction being catalyzed.

Ruthenium Alkylidenes: In the context of olefin metathesis, [RuCl₂(cod)]ₙ is a common precursor for the synthesis of ruthenium alkylidene complexes, which are the active catalysts. beilstein-journals.org The formation of these species often involves the reaction of [RuCl₂(cod)]ₙ with a phosphine ligand and a diazo compound or another carbene source. beilstein-journals.org These alkylidene complexes, such as the well-known Grubbs catalysts, initiate the metathesis reaction through a [2+2] cycloaddition with an olefin.

Ruthenium Hydrides: For reactions such as transfer hydrogenation and isomerization, ruthenium hydride species are key intermediates. These can be generated from [RuCl₂(cod)]ₙ in the presence of a hydrogen source, such as isopropanol (B130326) or formic acid, and a suitable ligand. The ruthenium hydride can then add across a double or triple bond, or facilitate the transfer of hydrogen to a substrate.

Ruthenium Amido Complexes: In the dehydrogenative coupling of alcohols and amines to form amides, ruthenium amido complexes are proposed as key intermediates. sigmaaldrich.com The reaction is thought to proceed via the initial formation of a ruthenium alkoxide, followed by β-hydride elimination to generate an aldehyde. Subsequent reaction with an amine leads to a hemiaminal, which then dehydrates to an imine or undergoes further reaction to form the amide, with the ruthenium catalyst facilitating the dehydrogenation steps. evitachem.com

The dynamics of ligand dissociation and association are central to the catalytic cycles involving [RuCl₂(cod)]ₙ. The lability of the 1,5-cyclooctadiene ligand is a key feature that makes this complex a useful precursor. mdpi.com The COD ligand is a relatively weak binder and can be displaced by stronger donor ligands, such as phosphines or N-heterocyclic carbenes, to generate a more reactive catalytic species. mdpi.com

The dissociation of a chloride ligand can also be a crucial step. In some cases, this is facilitated by the addition of a silver salt (e.g., AgBF₄, AgOTf) to abstract the chloride and generate a cationic ruthenium complex with a vacant coordination site. This cationic species is often more electrophilic and can exhibit enhanced catalytic activity.

The catalytic cycle typically involves a series of ligand association and dissociation steps. For example, in a generic catalytic cycle:

Activation: The precursor complex undergoes ligand substitution, where the COD and/or chloride ligands are replaced by other ligands to form the active catalyst.

Substrate Coordination: The substrate molecule coordinates to the ruthenium center, typically by displacing a weakly bound ligand or associating at a vacant coordination site.

Transformation: The coordinated substrate undergoes the desired chemical transformation (e.g., insertion, elimination, rearrangement).

Product Release: The product molecule dissociates from the ruthenium center, regenerating the active catalyst, which can then enter another catalytic cycle.

Role of Ligand Exchange in Catalytic Activity

Ligand exchange is a fundamental process that governs the catalytic activity of systems derived from [RuCl₂(cod)]ₙ. The ability to systematically vary the ligands around the ruthenium center allows for the rational design of catalysts with tailored properties. nih.gov

The exchange of the COD ligand for other ligands is often the first step in generating a more active catalyst. For example, in the synthesis of amides via dehydrogenative coupling, the in situ reaction of [RuCl₂(cod)]ₙ with an N-heterocyclic carbene precursor leads to a highly active catalytic system. mdpi.com The NHC ligand, being a strong σ-donor, stabilizes the ruthenium center and promotes the catalytic cycle.

The strategic use of ligand exchange has been employed to generate artificial metalloenzymes, where a ruthenium complex is incorporated into a protein scaffold. nih.gov This approach has led to catalysts with significantly enhanced activity compared to the small-molecule ruthenium complexes alone. nih.gov

Computational and Theoretical Investigations of Reaction Mechanisms

Computational and theoretical studies, particularly using Density Functional Theory (DFT), have become invaluable tools for elucidating the complex reaction mechanisms of ruthenium-catalyzed reactions. nih.gov These studies provide detailed insights into the structures of intermediates and transition states, as well as the energetics of different reaction pathways, which can be difficult to obtain through experimental methods alone.

For ruthenium-catalyzed reactions, computational studies have been used to:

Predict Reaction Pathways: DFT calculations can be used to map out the potential energy surface of a reaction, identifying the most likely reaction mechanism and the rate-determining step.

Explain Observed Selectivities: In cases where multiple products can be formed, computational studies can help to explain the observed regio- and stereoselectivity by comparing the activation energies of the competing pathways.

Guide Catalyst Design: By providing a deeper understanding of the reaction mechanism, computational studies can guide the rational design of new and improved catalysts with enhanced performance.

A combined experimental and computational approach is often the most powerful strategy for studying reaction mechanisms. nih.gov Experimental data, such as kinetic studies, can be used to validate and refine the computational models, leading to a more complete and accurate picture of the catalytic process.

| Computational Technique | Application in Ruthenium Catalysis | Insights Gained |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles | Identification of intermediates, transition states, and rate-determining steps. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large systems (e.g., metalloenzymes) | Understanding the role of the protein environment in catalysis. |

| Molecular Dynamics (MD) | Simulation of catalyst and substrate dynamics | Insights into ligand exchange processes and substrate binding. |

Side Reactions and Catalyst Deactivation Pathways (e.g., Olefin Isomerization)

While ruthenium-based catalysts are generally robust, they can undergo deactivation through various pathways, leading to a loss of catalytic activity. Understanding these deactivation mechanisms is crucial for optimizing reaction conditions and extending the lifetime of the catalyst.

One common side reaction and deactivation pathway, particularly in olefin metathesis, is olefin isomerization . uib.no This process involves the migration of the double bond within the olefin substrate or product. Isomerization is often promoted by ruthenium hydride species, which can be formed as a result of catalyst decomposition. uib.no The formation of these hydrides can occur through various mechanisms, including the activation of C-H bonds in the ligands or solvent.

Other potential catalyst deactivation pathways include:

Bimolecular Decomposition: Two catalyst molecules can react with each other to form inactive dimeric or oligomeric species.

Reaction with Impurities: The catalyst can be poisoned by impurities in the substrates or solvent, such as water, oxygen, or coordinating functional groups.

Ligand Degradation: The ligands coordinated to the ruthenium center can undergo degradation under the reaction conditions, leading to the formation of inactive complexes.

Formation of Off-Cycle Intermediates: The catalyst can be trapped in a stable, off-cycle state from which it is difficult to regenerate the active species.

In some cases, the species responsible for catalyst deactivation and side reactions, such as olefin isomerization, can be elusive and difficult to characterize. uib.no Computational studies can play a significant role in identifying potential deactivation pathways and the structures of the resulting inactive species. uib.no By understanding the mechanisms of catalyst deactivation, strategies can be developed to mitigate these processes, such as the use of more robust ligands, the careful purification of substrates and solvents, and the optimization of reaction parameters.

Ligand Design, Modification, and Ancillary Ligand Effects on Dichloro 1,5 Cyclooctadiene Ruthenium Ii Catalysts

Substitution Reactions at the Ruthenium Center

The polymeric [RuCl₂(cod)]n serves as a common precursor for the synthesis of a vast range of ruthenium complexes through ligand substitution reactions. The relative ease with which the 'cod' ligand can be replaced allows for the systematic introduction of ligands with tailored properties.

Phosphine (B1218219) ligands are among the most widely studied ligands in ruthenium catalysis due to their diverse steric and electronic profiles. The reaction of [RuCl₂(cod)]n with phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or tricyclohexylphosphine (B42057) (PCy₃), typically proceeds by displacing the cod ligand to form complexes like [RuCl₂(PPh₃)₃]. researchgate.netbeilstein-journals.org These substitution reactions are fundamental in generating precursors for various catalytic applications, including hydrogenation and metathesis. matthey.combeilstein-journals.org The nature of the phosphine, from electron-rich alkylphosphines to electron-poor arylphosphines, significantly impacts the electron density at the ruthenium center, thereby influencing its catalytic activity. researchgate.net

For example, the reaction of [RuCl₂(cod)]n with PPh₃ can lead to the formation of RuCl₂(PPh₃)₃, a versatile catalyst itself and a precursor for other catalytically active species. The number of phosphine ligands that coordinate to the ruthenium can be controlled by the reaction stoichiometry and conditions.

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis, often exhibiting greater stability and stronger donor properties compared to phosphines. beilstein-journals.orgnih.gov The incorporation of NHC ligands onto a ruthenium center can be achieved by reacting [RuCl₂(cod)]n with a free NHC or, more commonly, through transmetalation from a silver-NHC complex. mdpi.combeilstein-journals.org This approach has been instrumental in the development of highly active catalysts for olefin metathesis and transfer hydrogenation. beilstein-journals.orgsigmaaldrich.comscientificlabs.ie The strong σ-donating ability of NHCs stabilizes the metal center, often leading to more robust and efficient catalysts. For instance, in situ catalytic systems generated from [RuCl₂(cod)]n and an NHC precursor have demonstrated high activity in the synthesis of amides from alcohols and amines. mdpi.com

| Ligand Type | Example Ligand | Resulting Complex Type | Key Features |

| Phosphine | Triphenylphosphine (PPh₃) | [RuCl₂(PPh₃)₃] | Versatile precursor, tunable electronics |

| Phosphine | Tricyclohexylphosphine (PCy₃) | [RuCl₂(PCy₃)₂(=CHPh)] | Key for Grubbs' catalysts |

| NHC | IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) | [RuCl₂(IMes)(PCy₃)(=CHPh)] | Enhanced stability and activity |

| NHC | SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) | [RuCl₂(SIMes)(PCy₃)(=CHPh)] | Increased flexibility, high activity |

The synthesis of enantiomerically pure compounds is a significant goal in modern chemistry, and the integration of chiral ligands into metal complexes is a primary strategy to achieve this. Starting from [RuCl₂(cod)]n, chiral phosphine or NHC ligands can be introduced to create asymmetric catalysts. These chiral catalysts are particularly effective in asymmetric hydrogenation and transfer hydrogenation reactions, enabling the production of chiral alcohols and other valuable molecules with high enantioselectivity. nih.govnih.gov For example, ruthenium complexes bearing chiral diamine or amino alcohol ligands, often prepared from [RuCl₂(cod)]n or its derivatives, are highly effective for the asymmetric transfer hydrogenation of ketones. The chirality of the ligand creates a chiral environment around the metal center, which directs the stereochemical outcome of the reaction.

Impact of Ligand Sterics and Electronics on Catalytic Performance

The steric and electronic properties of ancillary ligands play a crucial role in determining the efficacy of a catalyst. The "Tolman cone angle" and electronic parameters are useful metrics for quantifying these properties for phosphine ligands. acs.orgnih.gov

Steric Effects: Bulky ligands can create a sterically hindered environment around the metal center, which can enhance selectivity by controlling the approach of the substrate. For instance, in olefin metathesis, bulky NHC ligands like IMes and SIMes promote the dissociation of a phosphine ligand to generate the catalytically active 14-electron species. However, excessive steric bulk can also impede substrate coordination and reduce catalytic activity. nih.gov

Electronic Effects: The electron-donating or -withdrawing nature of a ligand directly influences the electron density at the ruthenium center. nih.gov Electron-donating ligands, such as alkylphosphines and many NHCs, increase the electron density on the metal, which can enhance its reactivity in oxidative addition steps. Conversely, electron-withdrawing ligands can make the metal center more electrophilic, which can be beneficial for reactions involving nucleophilic attack on a coordinated substrate. The electronic properties of the ligand can also affect the stability of catalytic intermediates. researchgate.net

The interplay between steric and electronic effects is often complex and substrate-dependent. A systematic variation of ligands allows for the optimization of a catalyst for a specific transformation. For instance, in the transfer hydrogenation of ketones, the catalytic activity of Ru-NHC complexes can be tuned by modifying the substituents on the NHC ring. beilstein-journals.org

Design of "Tethered" and Chelate Ligand Systems

To enhance catalyst stability and control the coordination environment more precisely, "tethered" and chelate ligand systems are often employed.

Chelate Ligands: Bidentate or multidentate ligands, known as chelate ligands, bind to the metal center through two or more donor atoms. This chelate effect generally leads to more stable complexes compared to those with monodentate ligands. Chiral diphosphine ligands like BINAP are classic examples used in asymmetric hydrogenation, where their rigid C₂-symmetric backbone is crucial for high enantioselectivity.

Tethered Ligands: In a tethered ligand system, the ligand is covalently linked to another part of the catalyst, such as a cyclopentadienyl (B1206354) or arene ligand. This design can create a well-defined and often hemilabile coordination sphere. beilstein-journals.org A hemilabile ligand has one strongly coordinating group and one that can easily dissociate to open a coordination site for the substrate. This can be advantageous in catalysis, as it allows for both catalyst stability and reactivity. For example, a ruthenium complex with a tethered chiral sulfoxide (B87167) on a cyclopentadienyl ring has been shown to be an effective catalyst for asymmetric redox bicycloisomerization. beilstein-journals.org

Ligand Cooperation Effects in Precatalyst Activation and Turnover

In some catalytic systems, the ligand is not merely a spectator but actively participates in the catalytic cycle. This phenomenon, known as ligand cooperation, can involve the ligand acting as a proton shuttle, a redox-active component, or undergoing reversible bond formation/cleavage with the metal center. nih.gov

Precatalyst Activation: Ligand cooperation can be crucial for the activation of the precatalyst. For example, in some transfer hydrogenation catalysts, a proton is transferred from the isopropanol (B130326) reductant to a basic site on the ligand, which facilitates the formation of the active ruthenium-hydride species.

Catalytic Turnover: During the catalytic cycle, the ligand can assist in substrate activation or product release. For instance, bifunctional catalysts for transfer hydrogenation often feature a ligand with an N-H group that can participate in a concerted hydrogen transfer step with the Ru-H moiety. This metal-ligand cooperation lowers the activation energy of the turnover-limiting step. nih.gov The interconversion of coordination modes, such as an imino-N to an amido-N coordination, can be essential for catalytic efficiency and selectivity. nih.gov Furthermore, ligands can be "non-innocent," meaning they can exist in different redox states and actively participate in electron transfer processes during catalysis. ntnu.edu.twumb.edu

Characterization and Spectroscopic Analysis of Dichloro 1,5 Cyclooctadiene Ruthenium Ii Complexes in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of Dichloro(1,5-cyclooctadiene)ruthenium(II) complexes, offering detailed insights into the electronic and steric environment of the constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in elucidating the environment of protons within the 1,5-cyclooctadiene (B75094) (cod) ligand and any other coordinated ligands. In the ¹H NMR spectrum of the polymeric [RuCl₂(cod)]n, the protons of the cod ligand typically exhibit characteristic signals. For instance, the methylene (B1212753) (-CH₂-) protons often appear as multiplets in the range of δ 1.24-2.43 ppm, while the olefinic (=CH-) protons are observed further downfield, around δ 4.27-4.32 ppm. iieng.orgrsc.org The chemical shifts and coupling patterns of these protons can be influenced by the coordination of other ligands to the ruthenium center. For example, in bis(acetonitrile)dichloro(1,5-cyclooctadiene)ruthenium(II), the olefinic protons of the cod ligand are observed as a broad multiplet. journals.co.za The integration of these signals provides a quantitative measure of the relative number of protons, confirming the stoichiometry of the ligands.

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Protons in Dichloro(1,5-cyclooctadiene)ruthenium(II) Complexes

| Compound | Solvent | =CH- | -CH₂- | Other Ligand Protons |

| [{RuCl₂(cod)}]n | C₆D₆ | 4.32 (m) rsc.org | 1.94 (m), 1.24 (m) rsc.org | N/A |

| [RuCl₂(cod)(NCMe)₂] | CDCl₃ | 4.27 (br m) iieng.org | 2.43 (br m), 2.01 (br m) iieng.org | 2.62 (s, Me) iieng.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of the Dichloro(1,5-cyclooctadiene)ruthenium(II) complex. The olefinic carbons of the 1,5-cyclooctadiene ligand typically resonate at a different chemical shift compared to the methylene carbons, allowing for a clear distinction between the sp² and sp³ hybridized carbons within the ligand. In nitrile-containing complexes, the carbon atoms of the nitrile ligands also give rise to characteristic signals. iieng.org For instance, in a series of cycloocta-1,5-diene (B8815838) ruthenium(II) nitrile complexes, the ¹³C NMR spectra in CDCl₃ showed distinct peaks for the different carbon environments within the complex. iieng.org The analysis of ¹³C NMR spectra is a powerful tool for confirming the coordination of the cyclooctadiene ligand and identifying the carbon framework of other organic ligands present in the complex. ijraset.com

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in a Dichloro(1,5-cyclooctadiene)ruthenium(II) Nitrile Complex

| Carbon Environment | Chemical Shift (ppm) |

| C (nitrile) | 128.7, 119.3 iieng.org |

| CH (olefinic) | 45.1 iieng.org |

| CH₂ | 28.1 iieng.org |

| CH₃ (of nitrile ligand) | 19.8 iieng.org |

For Dichloro(1,5-cyclooctadiene)ruthenium(II) complexes that incorporate phosphine (B1218219) ligands, Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an indispensable tool. najah.edu The chemical shift in the ³¹P NMR spectrum is highly sensitive to the nature of the substituents on the phosphorus atom and the geometry of the complex. researchgate.net For example, in dichlorobis(tricyclohexylphosphine)(ethylidene)ruthenium(II), the ³¹P NMR spectrum in CDCl₃ shows a singlet at δ = 35.96 ppm. beilstein-journals.org Similarly, the naphthylmethylidene derivative exhibits a singlet at δ = 37.43 ppm. beilstein-journals.org The presence of a single peak often indicates that the two phosphine ligands are chemically equivalent. najah.edu This technique is crucial for monitoring reactions involving phosphine ligands and for characterizing the resulting ruthenium-phosphine complexes. cnr.it

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in Dichloro(1,5-cyclooctadiene)ruthenium(II) complexes. The vibrations of specific bonds absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint of the compound. For example, in nitrile-containing ruthenium(II) COD complexes, the C≡N stretching vibration is typically observed in the region of 2159-2287 cm⁻¹. iieng.orgjournals.co.za The coordination of the nitrile to the ruthenium center can influence the position of this band. Other characteristic vibrations, such as those associated with the C-H bonds of the cyclooctadiene ligand, are also observed in the IR spectrum. iieng.org This technique is particularly useful for confirming the presence of specific ligands and for monitoring changes in coordination during chemical reactions. purdue.edu

Other Spectroscopic Techniques (e.g., Raman, EPR)

While less commonly reported for the parent Dichloro(1,5-cyclooctadiene)ruthenium(II) polymer, other spectroscopic techniques can provide additional insights into the electronic structure of its derivatives. Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic ruthenium species, such as those in the Ru(III) oxidation state. Although Dichloro(1,5-cyclooctadiene)ruthenium(II) is a d⁶ Ru(II) complex and therefore diamagnetic, EPR can be used to study its oxidized derivatives. Raman spectroscopy, which is complementary to IR spectroscopy, can also provide information about the vibrational modes of the complex, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum.

Applications in Advanced Materials Science and Nanotechnology

Synthesis of Tailored Polymeric Materials

Dichloro(1,5-cyclooctadiene)ruthenium(II) polymer is a key precursor for creating ruthenium-based catalysts that are instrumental in various polymerization reactions. rsc.org These catalysts demonstrate high efficiency and selectivity, allowing for the synthesis of a wide array of polymers with specific properties and functionalities.

Key Polymerization Reactions Catalyzed by Derivatives of Dichloro(1,5-cyclooctadiene)ruthenium(II):

| Polymerization Type | Monomers | Resulting Polymer | Catalyst Precursor |

| Olefin Metathesis | Cyclic olefins, Dienes | Polyolefins | Dichloro(1,5-cyclooctadiene)ruthenium(II) |

| Esterification | Diols, Diacids | Polyesters | Dichloro(1,5-cyclooctadiene)ruthenium(II) |

| Amidation | Diamines, Diacids | Polyamides | Dichloro(1,5-cyclooctadiene)ruthenium(II) |

| Suzuki-Miyaura Coupling | Aryl halides, Boronic acids | Conjugated Polymers | Dichloro(1,5-cyclooctadiene)ruthenium(II) |

The catalysts derived from this ruthenium complex are known for their tolerance to various functional groups, which is a significant advantage in creating complex and functional polymeric architectures. For instance, in Suzuki-Miyaura coupling reactions, ruthenium-based catalysts have shown high activity and stability, facilitating the synthesis of complex molecules and materials.

Development of Nanostructured Materials

The field of nanotechnology has also benefited from the catalytic properties of ruthenium compounds derived from Dichloro(1,5-cyclooctadiene)ruthenium(II). These catalysts are employed in the synthesis of ruthenium-containing nanomaterials (Ru-cNMs) with diverse applications.

The synthesis of Ru-cNMs often involves the reduction of ruthenium salts, a process where the choice of precursor and reaction conditions can influence the size, shape, and properties of the resulting nanoparticles. These nanomaterials, sometimes combined with other metals like platinum and palladium, exhibit potential in catalysis and materials science. The development of green synthesis methods for ruthenium nanoparticles is an area of growing interest, aiming to create novel materials with enhanced functionalities.

Integration into Electronic and Photonic Devices

Ruthenium(II) complexes, for which Dichloro(1,5-cyclooctadiene)ruthenium(II) can be a precursor, are extensively investigated for their potential in electronic and photonic applications. Their favorable photophysical and electrochemical properties make them suitable candidates for use as photosensitizers and in light-emitting devices.

Ruthenium(II) polypyridine complexes, for example, are known for their intense absorption in the visible light spectrum, a crucial feature for applications in light conversion molecular devices. These complexes are integral components in dye-sensitized solar cells (DSSCs), where they act as sensitizers. The performance of these devices is highly dependent on the specific structure of the ruthenium complex.

Furthermore, research into ruthenium-based compounds has revealed their potential as semiconductor materials. For instance, certain polycyclic aromatic hydrocarbons synthesized using ruthenium catalysis have demonstrated optical band gaps that suggest their suitability for semiconductor applications. The ability to fine-tune the electronic and optical properties of ruthenium(II) complexes by modifying their ligands opens up possibilities for their use in a variety of electronic and photonic devices.

Dichloro 1,5 Cyclooctadiene Ruthenium Ii in Green Chemistry Initiatives

Promotion of Sustainable Synthetic Methodologies

Dichloro(1,5-cyclooctadiene)ruthenium(II) is instrumental in the development of catalysts for synthetic methodologies that are inherently more sustainable than traditional routes. A prime example is its use in forming amide bonds, which are fundamental linkages in pharmaceuticals, polymers, and biomolecules.

Traditionally, amide synthesis involves coupling carboxylic acids with amines using stoichiometric activating agents, which generates significant amounts of waste that is often difficult to dispose of. Catalysts derived from Dichloro(1,5-cyclooctadiene)ruthenium(II) enable a greener alternative: the dehydrogenative coupling of alcohols and amines. sigmaaldrich.comsamaterials.com This method forms the desired amide bond with the sole byproduct being molecular hydrogen (H₂), representing a highly atom-economical and clean process.

Below is a table comparing the traditional and the ruthenium-catalyzed amide synthesis methods:

| Feature | Traditional Amide Synthesis (e.g., Carbodiimide coupling) | Dehydrogenative Coupling (Ru-catalyzed) |

| Reactants | Carboxylic Acid, Amine | Alcohol, Amine |

| Reagents | Stoichiometric Coupling Agent (e.g., DCC, EDC) | Catalytic amount of [RuCl₂(cod)]n precursor |

| Byproducts | Urea derivatives, other stoichiometric waste | Dihydrogen (H₂) or Water (H₂O) |

| Atom Economy | Low | High |

| Sustainability | Generates significant waste | Minimal waste, environmentally benign byproduct |

Contribution to Waste Minimization and Energy Efficiency in Chemical Processes

The core contribution of Dichloro(1,5-cyclooctadiene)ruthenium(II) to waste minimization is directly linked to the high efficiency and selectivity of the catalysts it helps create. The principle of "atom economy," which seeks to maximize the incorporation of reactant atoms into the final product, is a key metric for green chemistry.

The aforementioned dehydrogenative coupling is a textbook example of high atom economy. In contrast to substitution reactions that inherently generate leaving groups as waste, this coupling reaction ideally produces only the desired product and hydrogen gas. This drastically reduces the "E-factor" (environmental factor), which is the mass ratio of waste to the desired product.

The following table provides a conceptual overview of waste generation in different chemical process types:

| Process Type | Key Characteristics | Waste Generation | Role of [RuCl₂(cod)]n-derived Catalysts |

| Stoichiometric Reactions | Reagents are consumed in a 1:1 or greater ratio with the substrate. | High (byproducts from reagents). | Provides catalytic alternatives that avoid stoichiometric reagents. |

| Traditional Catalysis | Often requires harsh conditions, may have moderate selectivity. | Moderate (side products, energy waste). | Enables reactions under milder conditions with higher selectivity. |

| Green Catalysis | High atom economy, mild conditions, high selectivity. | Minimal (ideally only benign byproducts like H₂ or H₂O). | Serves as a key precursor for highly efficient green catalysts. |

Role in Pollutant Degradation and Environmental Remediation

While Dichloro(1,5-cyclooctadiene)ruthenium(II) is primarily known as a precursor for synthesis, the broader family of ruthenium catalysts it enables plays a significant role in environmental remediation. Key classes of industrial pollutants, such as nitroaromatics and phenols, are toxic and persistent in the environment. Catalytic hydrogenation and oxidation are effective methods for converting these pollutants into less harmful substances.

Dichloro(1,5-cyclooctadiene)ruthenium(II) serves as a versatile starting material for preparing highly active ruthenium-based catalysts, including ruthenium nanoparticles supported on various materials, which are used in these remediation processes.

Detailed Research Findings:

Hydrogenation of Nitroaromatics: Nitroaromatic compounds, used in the manufacturing of pesticides, explosives, and dyes, are common water and soil contaminants. Catalytic hydrogenation is a green method to reduce them to valuable anilines, which are important chemical intermediates. Ruthenium-based catalysts have shown high activity and selectivity for this transformation, even for challenging substrates. nih.govresearchgate.net While specific studies may not always name the initial precursor, a versatile and common precursor like Dichloro(1,5-cyclooctadiene)ruthenium(II) is a logical starting point for the synthesis of such catalysts.

Oxidation of Phenols: Phenolic compounds are toxic pollutants found in the wastewater of many industrial processes, including oil refining and chemical manufacturing. Catalytic Wet Air Oxidation (CWAO) is an effective technology for the destruction of these organic pollutants in water. Ruthenium-based catalysts are highly effective for CWAO, facilitating the oxidation of phenols into carbon dioxide and water under elevated temperature and pressure. nih.gov The stability and activity of ruthenium catalysts make them suitable for these demanding applications. Again, Dichloro(1,5-cyclooctadiene)ruthenium(II) represents a key precursor for preparing these robust catalytic materials.

The table below summarizes the role of ruthenium catalysts in the degradation of major pollutants:

| Pollutant Class | Example | Environmental Concern | Remediation Method | Role of Ruthenium Catalysts |

| Nitroaromatics | Nitrobenzene | Toxic, carcinogenic potential | Catalytic Hydrogenation | Efficiently reduces nitro groups to amines. nih.gov |

| Phenolic Compounds | Phenol, Cresols | Toxic to aquatic life, persistent | Catalytic Wet Air Oxidation | Actively promotes the complete oxidation to CO₂ and H₂O. nih.gov |

Comparative Studies with Analogous Transition Metal Complexes

Dichloro(1,5-cyclooctadiene)platinum(II) Analogs

Dichloro(1,5-cyclooctadiene)platinum(II), often abbreviated as Pt(cod)Cl₂, is a well-characterized, colorless solid that serves as a common precursor for other platinum compounds. The 1,5-cyclooctadiene (B75094) (cod) ligand can be displaced by other ligands, making it a versatile starting material in platinum chemistry. wikipedia.org

Structurally, the platinum center in Pt(cod)Cl₂ adopts a square planar geometry. It is prepared by treating potassium tetrachloroplatinate with 1,5-cyclooctadiene. wikipedia.orggoogle.com This complex is a key precursor in the synthesis of a variety of organoplatinum(II) compounds. google.com

In terms of catalytic applications, dichloro(1,5-cyclooctadiene)platinum(II) is utilized in several organic transformations, including:

Hydrogenative cyclization of allenynes

Stereoselective tandem hydrosilylation-Hiyama coupling reactions

Amino alkene cyclohydroamination

Hydrative cyclization reactions

Direct amination of allylic alcohols under mild conditions

The platinum complex's utility in hydrogenation and hydrosilylation is attributed to platinum's strong π-backbonding and stability under demanding reaction conditions.

Interactive Data Table: Properties of Dichloro(1,5-cyclooctadiene)platinum(II)

| Property | Value |

| Chemical Formula | C₈H₁₂Cl₂Pt |

| Molar Mass | 374.16 g/mol |

| Appearance | Colorless solid |

| Melting Point | 285 °C (decomposes) |

| Geometry | Square planar |

Dichloro(1,5-cyclooctadiene)palladium(II) Analogs

Dichloro(1,5-cyclooctadiene)palladium(II), or Pd(cod)Cl₂, is a yellow, solid organopalladium compound. wikipedia.org Similar to its platinum counterpart, the palladium center exhibits a square planar geometry. wikipedia.org It is typically synthesized by reacting a tetrachloropalladate salt with 1,5-cyclooctadiene in an acidic solution. wikipedia.org

This complex is a widely used catalyst and precatalyst in a multitude of cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The 1,5-cyclooctadiene ligand enhances its solubility in common organic solvents.

The catalytic scope of dichloro(1,5-cyclooctadiene)palladium(II) is extensive, with prominent applications in:

Heck Coupling: The reaction of alkenes with aryl halides. sigmaaldrich.com

Suzuki-Miyaura Coupling: The cross-coupling of aryl or vinyl boronic acids with aryl or vinyl halides. sigmaaldrich.com

Allylic Substitution: The substitution of a leaving group at an allylic position. sigmaaldrich.com

Carbonylation Reactions: Such as the methoxycarbonylation of iodobenzene. sigmaaldrich.com

Interactive Data Table: Properties of Dichloro(1,5-cyclooctadiene)palladium(II)

| Property | Value |

| Chemical Formula | C₈H₁₂Cl₂Pd |

| Molar Mass | 285.50 g/mol |

| Appearance | Yellow solid |

| Melting Point | 210 °C |

| Geometry | Square planar |

Differences in Reactivity and Catalytic Scope Based on Metal Center

The choice of the metal center (Ru, Pt, or Pd) in dichloro(1,5-cyclooctadiene) complexes profoundly influences their reactivity and, consequently, their catalytic applications.

Palladium complexes are preeminent in cross-coupling reactions. The catalytic cycle of these reactions often involves oxidative addition and reductive elimination steps. The palladium center in Pd(cod)Cl₂ facilitates these processes efficiently.

In contrast, the platinum analog, Pt(cod)Cl₂, exhibits slower ligand substitution kinetics compared to the palladium complex. This slower exchange of ligands makes it less effective in catalytic cycles that depend on rapid ligand turnover, which is a hallmark of many cross-coupling reactions where palladium excels. Consequently, Pt(cod)Cl₂ is more commonly employed in reactions like hydrogenation and hydrosilylation.

While the palladium and platinum complexes have been extensively studied and are well-established in catalysis, the ruthenium analog has been investigated more fragmentarily in a comparative context. Dichloro(1,5-cyclooctadiene)ruthenium(II) serves as a versatile precursor for a range of ruthenium-based catalysts. These are particularly noted for their activity in dehydrogenative coupling of alcohols and amines to form amides and in transfer hydrogenation reactions.

The differing catalytic profiles can be summarized as follows:

Interactive Data Table: Comparative Catalytic Applications

| Metal Center | Primary Catalytic Applications | Key Characteristics |

| Ruthenium | Dehydrogenative Coupling, Transfer Hydrogenation | Versatile precursor for various Ru catalysts |

| Platinum | Hydrogenation, Hydrosilylation, Cyclizations | Stronger π-backbonding, slower ligand substitution |

| Palladium | Cross-Coupling (Heck, Suzuki, etc.), Carbonylation | Efficient in oxidative addition/reductive elimination cycles |

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Transformations

Dichloro(1,5-cyclooctadiene)ruthenium(II) serves as a valuable starting material for generating catalysts for a wide array of chemical reactions. Ongoing research aims to uncover new catalytic transformations that can be achieved using this precursor.

One area of exploration is in cycloaddition reactions. Ruthenium-catalyzed cycloadditions are a powerful tool for the formation of 5-, 6-, and 7-membered rings, which are common motifs in natural products. nih.gov For instance, derivatives of dichloro(1,5-cyclooctadiene)ruthenium(II) have been shown to catalyze bis-homo-Diels-Alder cycloadditions of 1,5-cyclooctadiene (B75094) with alkynes. nih.gov Future work will likely focus on expanding the scope of these reactions to include a wider range of substrates and to control stereoselectivity.

Another promising avenue is the development of novel dehydrogenative coupling reactions. Catalysts derived from dichloro(1,5-cyclooctadiene)ruthenium(II) have been successfully used for the formation of amide bonds through the dehydrogenative coupling of alcohols and amines. synthesiswithcatalysts.comsigmaaldrich.com This method is considered a greener alternative to traditional amide synthesis. Research is expected to explore other types of dehydrogenative couplings, such as the formation of C-C, C-N, and C-O bonds, using catalysts generated from this ruthenium precursor.

Furthermore, this complex is a precursor for catalysts used in transfer hydrogenation reactions for the reduction of a variety of functional groups, including ketones, aldehydes, imines, and nitroarenes. chemicalbook.com Future investigations will likely focus on developing catalysts with higher turnover numbers and broader substrate scope for these transformations. The use of this precursor in hydroformylation reactions is also an area of interest, although initial studies with certain nitrile ligands have shown low activity. iieng.org

Development of Highly Active and Selective Catalysts

A major focus of current research is the development of more active and selective catalysts derived from dichloro(1,5-cyclooctadiene)ruthenium(II). This is often achieved by modifying the ruthenium center with various ligands.

N-heterocyclic carbenes (NHCs) have emerged as a particularly effective class of ligands. The in-situ generation of NHC/ruthenium catalytic systems from dichloro(1,5-cyclooctadiene)ruthenium(II) has shown high activity in amide synthesis from alcohols and amines. mdpi.com The lability of the cyclooctadiene (cod) ligand facilitates its substitution by multiple NHC ligands, potentially leading to the formation of highly active poly-carbene ruthenium species. mdpi.com

The development of catalysts for olefin metathesis is another significant area of research. Dichloro(1,5-cyclooctadiene)ruthenium(II) is a key precursor for the synthesis of Ru alkylidene complexes, which are active metathesis catalysts. beilstein-journals.org By varying the phosphine (B1218219) and other ancillary ligands, the activity and selectivity of these catalysts can be fine-tuned for specific applications.

Future research will likely continue to explore the vast landscape of ligand design to create bespoke catalysts for specific transformations. The goal is to develop catalysts with enhanced stability, activity, and selectivity, allowing for more efficient and sustainable chemical synthesis.

| Catalyst Precursor | Ligand Type | Catalytic Application | Key Research Finding |

|---|---|---|---|

| Dichloro(1,5-cyclooctadiene)ruthenium(II) | N-Heterocyclic Carbenes (NHCs) | Amide synthesis | In-situ generated NHC/Ru systems show high activity, with the labile 'cod' ligand facilitating the formation of poly-carbene species. mdpi.com |

| Dichloro(1,5-cyclooctadiene)ruthenium(II) | Phosphines (e.g., PCy3) | Olefin metathesis | Serves as a precursor for the synthesis of Ru alkylidene complexes, which are active metathesis catalysts. beilstein-journals.org |